![molecular formula C19H20O2 B14314566 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112309-97-4](/img/structure/B14314566.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-vinylphenoxy)propane is an organic compound characterized by the presence of two vinylphenoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-vinylphenoxy)propane typically involves the reaction of 4-vinylphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-vinylphenoxy)propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-vinylphenoxy)propane can undergo various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Substitution Reactions: The phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
1,3-Bis(4-vinylphenoxy)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of new materials with specific functionalities, such as enhanced durability or conductivity.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-vinylphenoxy)propane primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. The phenoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-carboxyphenoxy)propane: Used in the synthesis of polyamides and other polymers.
1,3-Bis(4-pyridyl)propane: Employed in the synthesis of metal-organic frameworks.
Uniqueness
1,3-Bis(4-vinylphenoxy)propane is unique due to its dual functionality, combining the reactivity of vinyl groups with the stability and versatility of phenoxy groups. This makes it particularly valuable in the synthesis of advanced polymers and materials with tailored properties.
Properties
CAS No. |
112309-97-4 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-ethenyl-4-[3-(4-ethenylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C19H20O2/c1-3-16-6-10-18(11-7-16)20-14-5-15-21-19-12-8-17(4-2)9-13-19/h3-4,6-13H,1-2,5,14-15H2 |
InChI Key |
AKYUVHNMXAPIOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
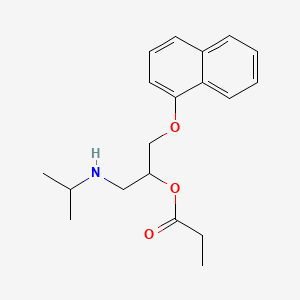
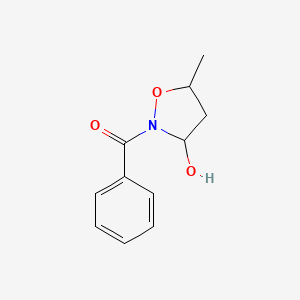


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
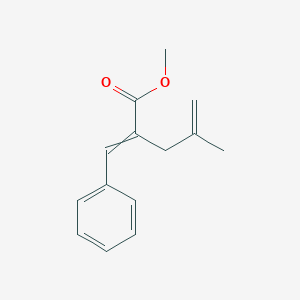

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
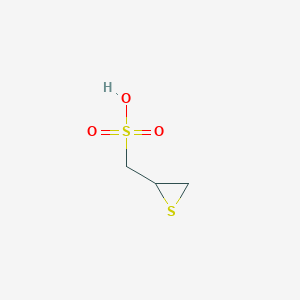
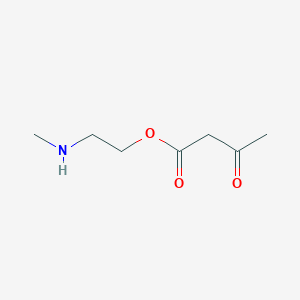
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
